(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is 1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a solid substance . Its molecular weight is 272.11 .
Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis of compounds related to (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone, including their crystal structure and theoretical studies. One study detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the conformational analysis and physicochemical properties through density functional theory (DFT) and X-ray diffraction (Huang et al., 2021). This research contributes to understanding the structural aspects and electronic properties of similar chemical entities, which is crucial for their application in further chemical synthesis and material science.
Molecular Docking and Hirshfeld Surface Analysis
Another study synthesized and characterized a compound through spectroscopic means and X-ray diffraction, followed by molecular docking and Hirshfeld surface analysis. This study aimed at understanding the compound's potential interaction with biological targets and analyzing the intermolecular interactions within the crystal structure (Lakshminarayana et al., 2018). Such analyses are valuable for designing new drugs and materials with specific properties.
Spectroscopic Characterization and Biological Screening
Research on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involved spectroscopic characterization, molecular weight determination, and in vitro antimicrobial activities evaluation. These studies offer insights into the compound's utility in developing potential drug candidates with antimicrobial properties (Singh, Singh, & Bhanuka, 2016).
Exploration of Spectroscopic Properties
An experimental and theoretical study investigated the effects of structure and environment on the spectroscopic properties of related compounds, examining their absorption, fluorescence, and quantum chemistry calculations. This research provides critical data on the optical properties, which could be relevant for developing photostable and fluorescent materials for various applications (Al-Ansari, 2016).
properties
IUPAC Name |
(2-bromo-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSARSUANLDDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640959 | |
Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
951884-12-1 | |
Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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